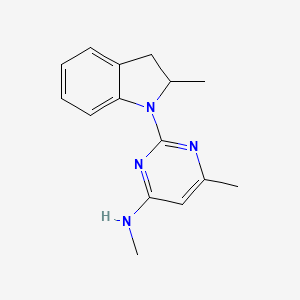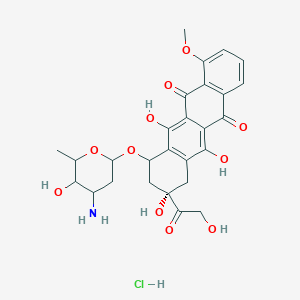
(E)-N-(2-Bromophenyl)-2-oxo-2-(propylamino)acetohydrazonoyl cyanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(2-Bromophenyl)-2-oxo-2-(propylamino)acetohydrazonoyl cyanide is a complex organic compound with a unique structure that includes a bromophenyl group, a propylamino group, and a cyanide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-Bromophenyl)-2-oxo-2-(propylamino)acetohydrazonoyl cyanide typically involves multiple steps One common method starts with the bromination of aniline to obtain 2-bromoaniline This intermediate is then reacted with ethyl oxalyl chloride to form the corresponding oxalyl derivative The next step involves the reaction with propylamine to introduce the propylamino group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
(E)-N-(2-Bromophenyl)-2-oxo-2-(propylamino)acetohydrazonoyl cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
科学的研究の応用
(E)-N-(2-Bromophenyl)-2-oxo-2-(propylamino)acetohydrazonoyl cyanide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (E)-N-(2-Bromophenyl)-2-oxo-2-(propylamino)acetohydrazonoyl cyanide involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic residues in proteins, while the cyanide group can inhibit enzymes by binding to metal ions in their active sites. The propylamino group may enhance the compound’s solubility and facilitate its transport within biological systems.
特性
分子式 |
C12H13BrN4O |
|---|---|
分子量 |
309.16 g/mol |
IUPAC名 |
(1E)-N-(2-bromoanilino)-2-oxo-2-(propylamino)ethanimidoyl cyanide |
InChI |
InChI=1S/C12H13BrN4O/c1-2-7-15-12(18)11(8-14)17-16-10-6-4-3-5-9(10)13/h3-6,16H,2,7H2,1H3,(H,15,18)/b17-11+ |
InChIキー |
JLBPWNFUYUYTEH-GZTJUZNOSA-N |
異性体SMILES |
CCCNC(=O)/C(=N/NC1=CC=CC=C1Br)/C#N |
正規SMILES |
CCCNC(=O)C(=NNC1=CC=CC=C1Br)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-amino-N-ethyl-N-[(4-methylsulfanylphenyl)methyl]propanamide](/img/structure/B14797193.png)

![4-oxo-N-phenyl-4-[2-(phenylacetyl)hydrazinyl]butanamide](/img/structure/B14797204.png)
methanone](/img/structure/B14797209.png)
![Carbamic acid, [3-[[4-[[[[2-(ethenyloxy)phenyl]sulfonyl]amino]carbonyl]-2-methoxyphenyl]methyl]-1-methyl-1H-indol-5-yl]-, cyclopentyl ester](/img/structure/B14797219.png)
![Carbamic acid, N-[(1S,2R)-2-azidocyclohexyl]-, 1,1-dimethylethyl ester](/img/structure/B14797221.png)


